3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

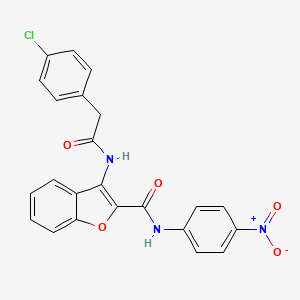

The compound “3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule that contains several key structural elements, including an indole ring, a piperidine ring, and a pyrazine ring . Indoles are significant heterocyclic systems in natural products and drugs . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole and piperidine rings, followed by the introduction of the acetyl and pyrazine groups . The exact synthetic route would depend on the specific reagents and conditions used. It’s worth noting that the synthesis of indole and piperidine derivatives has been a topic of significant research interest, given their prevalence in biologically active compounds .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indole ring, a piperidine ring, and a pyrazine ring . The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The pyrazine ring is a six-membered ring with two nitrogen atoms and four carbon atoms.Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the indole, piperidine, and pyrazine rings . For instance, the indole ring is known to undergo electrophilic substitution reactions . The piperidine ring can participate in a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the indole, piperidine, and pyrazine rings could impact its solubility, stability, and reactivity .Applications De Recherche Scientifique

Multicomponent Synthesis

This compound could be used in the multicomponent synthesis of other complex molecules. For instance, it could be used in the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives .

Biological Activity

Indole derivatives, such as this compound, have been found to have various biologically vital properties. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

OLED Applications

Some indole-based fluorophores exhibit high fluorescence quantum yield and good thermal stability, making them excellent candidates for OLED (Organic Light Emitting Diode) applications .

Cytotoxic Activities

New compounds synthesized using this compound have shown dose-dependent cytotoxic activities on MCF-7 cancer cells according to the MTT assay .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities . For example, some indole derivatives have been shown to inhibit certain types of binding in cells .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Orientations Futures

Future research could explore the synthesis of this compound and its derivatives, investigate their biological activity, and evaluate their potential as therapeutic agents . Given the importance of indole and piperidine structures in medicinal chemistry, this compound could serve as a valuable starting point for the development of new drugs .

Propriétés

IUPAC Name |

3-[1-(2-indol-1-ylacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c21-12-17-20(23-9-8-22-17)27-16-5-3-10-25(13-16)19(26)14-24-11-7-15-4-1-2-6-18(15)24/h1-2,4,6-9,11,16H,3,5,10,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZKBOSKUWSQLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=CC3=CC=CC=C32)OC4=NC=CN=C4C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorobenzyl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2855857.png)

![3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2855860.png)

![3-(3,4-Dimethoxyphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2855862.png)

![N-[2-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2855866.png)

![3-(3-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2855868.png)

![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide](/img/structure/B2855870.png)

![2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2855871.png)

![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2855874.png)

![5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine](/img/structure/B2855876.png)